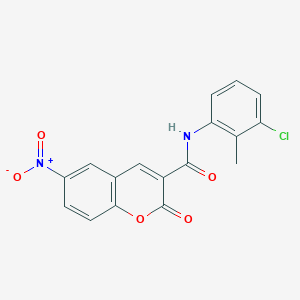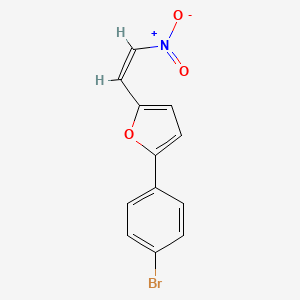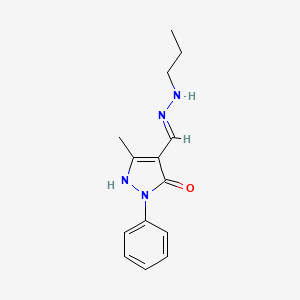![molecular formula C11H12BrN3OS B6126045 4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B6126045.png)
4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide is not fully understood. However, it has been suggested that this compound may exert its antimicrobial activity by inhibiting the synthesis of essential cellular components such as proteins and nucleic acids. In addition, this compound may also exert its anticancer activity by inducing apoptosis or cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity in vitro and in vivo. This compound has been shown to have minimal effects on normal cells, making it a potential candidate for the development of new therapeutics. Additionally, this compound has been shown to exhibit good solubility in water, making it a potential candidate for the development of new drug formulations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide in lab experiments is its low toxicity and good solubility in water. Additionally, this compound has been shown to exhibit good stability under various conditions, making it a reliable candidate for use in experiments. However, one of the limitations of using this compound is its high cost, which may limit its use in some experiments.
Direcciones Futuras
There are many potential future directions for the study of 4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide. One potential direction is the development of new antimicrobial agents based on this compound. Additionally, this compound may be further studied for its potential use in the treatment of cancer and other diseases. Furthermore, the synthesis of new analogs of this compound may lead to the development of more potent and selective compounds for use in various applications.
Métodos De Síntesis
The synthesis of 4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide has been achieved using various methods. One of the most common methods involves the reaction of 4-bromo-2-thiophenecarboxylic acid with N-(3-aminopropyl)imidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). This reaction leads to the formation of the desired compound in good yield.
Aplicaciones Científicas De Investigación
4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide has been studied extensively for its potential applications in the field of medicine. This compound has been shown to exhibit antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been studied for its potential use in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
4-bromo-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3OS/c12-9-6-10(17-7-9)11(16)14-2-1-4-15-5-3-13-8-15/h3,5-8H,1-2,4H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEJPBOKLPZTJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCNC(=O)C2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-difluorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6125977.png)
![4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide](/img/structure/B6125981.png)
![8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6125998.png)
![3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6126001.png)


![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide](/img/structure/B6126018.png)
![5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6126023.png)
![N-[2-(4-morpholinyl)phenyl]-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzamide](/img/structure/B6126024.png)
![7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6126028.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]-1-(3-thienylacetyl)-3-piperidinecarboxamide](/img/structure/B6126032.png)
![6-[1-(9H-fluoren-2-ylmethyl)piperidin-4-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6126044.png)

![4-(3,4-dimethylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6126060.png)